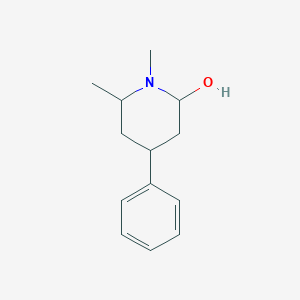

1,6-Dimethyl-4-phenylpiperidin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1,6-dimethyl-4-phenylpiperidin-2-ol |

InChI |

InChI=1S/C13H19NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3 |

InChI Key |

GMAAEVUSVBNALE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1C)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1,6 Dimethyl 4 Phenylpiperidin 2 Ol

Fundamental Principles of Piperidine (B6355638) Stereochemistry

The piperidine ring, a six-membered heterocycle, is a common scaffold in many natural products and synthetic compounds. vaia.com Its stereochemistry is governed by the spatial arrangement of its atoms and substituents.

Like cyclohexane, the piperidine ring is not planar and adopts several conformations to alleviate ring strain, which arises from angle and torsional strain. libretexts.org The most stable and prevalent conformation is the chair form . acs.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The hydrogen atoms on adjacent carbons are also staggered, which reduces torsional strain.

Other, less stable conformations include the boat and skew-boat (or twist-boat) forms. acs.orgrsc.org The boat conformation is destabilized by torsional strain from eclipsing hydrogen atoms and steric hindrance between the "flagpole" hydrogens. The skew-boat conformation is a more stable intermediate between two boat forms, with reduced torsional and steric strain compared to the pure boat form. While the chair conformation is thermodynamically favored, certain structural constraints or interactions within a molecule can lead to the adoption of skew-boat conformations. acs.org

Substituents on the nitrogen and carbon atoms of the piperidine ring significantly influence its conformational equilibrium. nih.gov The orientation of these substituents, whether axial or equatorial, can have a profound impact on the stability of the chair conformer.

N-Substituents: In piperidine itself, the N-H bond shows a slight preference for the equatorial position. rsc.org For N-alkyl derivatives like N-methylpiperidine, the equatorial conformer is considerably more stable than the axial one. rsc.orgrsc.org This preference is largely due to steric interactions. An axial N-substituent experiences 1,3-diaxial interactions with the axial hydrogens at C-3 and C-5, which are destabilizing.

To unambiguously describe the three-dimensional arrangement of atoms in a chiral molecule like 1,6-dimethyl-4-phenylpiperidin-2-ol, stereochemical descriptors are used. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the configuration at each stereocenter as either R (rectus) or S (sinister). squarespace.com This involves ranking the substituents attached to the stereocenter based on atomic number.

For cyclic compounds, the relative orientation of substituents on the ring is described using cis and trans isomerism. chemaxon.com Two substituents are cis if they are on the same side of the ring and trans if they are on opposite sides. In the context of chair conformations, this translates to one substituent being axial and the other equatorial for a trans relationship (in a 1,2 or 1,4 substitution pattern), or both being on the same side (both axial or both equatorial) for a cis relationship. The absolute configuration (R/S) and the relative stereochemistry (cis/trans) together provide a complete description of the molecule's stereochemistry. youtube.com

Spectroscopic Methodologies for Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for determining the stereochemistry and conformational preferences of piperidine derivatives.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful method for elucidating the molecular structure, conformation, and dynamics of piperidine derivatives. optica.org Both proton (¹H) and carbon-13 (¹³C) NMR are particularly useful for stereochemical and conformational analysis. nih.gov

In ¹H NMR, the coupling constants (J-values) between vicinal protons can provide information about the dihedral angle between them, which is related to the ring's conformation. nih.gov For instance, a large coupling constant between two protons on adjacent carbons is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation. The chemical shifts of protons are also sensitive to their local electronic environment, which is influenced by their axial or equatorial position.

Carbon-13 NMR spectroscopy is a highly effective technique for the stereochemical analysis of piperidine derivatives. rsc.org The chemical shift of a carbon atom is sensitive to its steric and electronic environment. libretexts.org In a piperidine ring, the chemical shifts of the ring carbons can be used to deduce the orientation of substituents.

Generally, an axial substituent will cause the carbons at the γ-position (the carbons three bonds away) to shift upfield (to a lower ppm value) compared to when the substituent is in an equatorial position. This is known as the γ-gauche effect. This effect is a valuable tool for assigning the configuration of substituents on the piperidine ring.

For example, in substituted piperidines, the chemical shift of the C-methyl group can indicate its orientation. An axial methyl group will typically have a lower chemical shift than an equatorial methyl group. Similarly, the chemical shifts of the ring carbons can be used to determine the configuration of other substituents. The analysis of ¹³C NMR spectra, often in conjunction with ¹H NMR data, allows for the detailed stereochemical and conformational assignment of complex piperidine derivatives like 1,6-dimethyl-4-phenylpiperidin-2-ol. rsc.org

Below is a table showing typical ¹³C NMR chemical shifts for piperidine and some related substituted benzenes, which are relevant fragments of 1,6-dimethyl-4-phenylpiperidin-2-ol.

| Compound | Carbon Atom | Chemical Shift (ppm) |

| Piperidine | C2, C6 | 47.8 |

| C3, C5 | 27.2 | |

| C4 | 25.1 | |

| Toluene | C1 | 137.8 |

| C2, C6 | 129.1 | |

| C3, C5 | 128.3 | |

| C4 | 125.4 | |

| CH₃ | 21.3 | |

| o-Xylene | C1, C2 | 136.5 |

| C3, C6 | 129.9 | |

| C4, C5 | 126.0 | |

| CH₃ | 19.6 | |

| p-Xylene | C1, C4 | 134.5 |

| C2, C3, C5, C6 | 129.0 | |

| CH₃ | 20.8 |

This table is generated based on typical chemical shift values and may vary depending on the solvent and other experimental conditions. chemicalbook.comdocbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

Proton Nuclear Magnetic Resonance (¹H NMR) for Diastereoisomer Differentiation

The key to differentiating the diastereomers lies in the analysis of the coupling constants between adjacent protons, which are highly dependent on the dihedral angle between them, as described by the Karplus equation. For instance, the coupling constant between two axial protons (J_ax,ax) is typically large (10-13 Hz), whereas the coupling between an axial and an equatorial proton (J_ax,eq) or two equatorial protons (J_eq,eq) is much smaller (2-5 Hz).

In the case of 1,6-Dimethyl-4-phenylpiperidin-2-ol, the relative stereochemistry of the methyl groups at C1 and C6, the phenyl group at C4, and the hydroxyl group at C2 will dictate the preferred conformation of the piperidine ring (chair, boat, or twist-boat) for each diastereomer. In a chair conformation, the substituents can be either axial or equatorial. The chemical shifts of the protons attached to the piperidine ring, particularly those at C2, C3, C4, C5, and C6, will be significantly influenced by the orientation of the neighboring substituents.

For example, a proton in an axial position will typically resonate at a higher field (lower ppm) than its equatorial counterpart due to the anisotropic shielding effect of the C-C single bonds in the ring. The orientation of the bulky phenyl group at C4 is a major determinant of the ring's conformation. It is generally expected to preferentially occupy an equatorial position to minimize steric strain.

A hypothetical ¹H NMR data table for two diastereomers of 1,6-Dimethyl-4-phenylpiperidin-2-ol is presented below to illustrate how chemical shifts and coupling constants could be used for differentiation.

| Proton | Diastereomer A (Hypothetical) | Diastereomer B (Hypothetical) |

| H-2 | δ 4.8 (d, J = 3.5 Hz) | δ 4.5 (dd, J = 9.0, 4.0 Hz) |

| H-3ax | δ 1.8 (m) | δ 1.9 (m) |

| H-3eq | δ 2.1 (m) | δ 2.2 (m) |

| H-4 | δ 2.9 (tt, J = 12.0, 3.0 Hz) | δ 3.1 (m) |

| H-5ax | δ 1.7 (m) | δ 1.8 (m) |

| H-5eq | δ 2.0 (m) | δ 2.3 (m) |

| H-6 | δ 3.2 (dq, J = 10.0, 6.5 Hz) | δ 3.5 (m) |

| N-CH₃ | δ 2.4 (s) | δ 2.5 (s) |

| C6-CH₃ | δ 1.2 (d, J = 6.5 Hz) | δ 1.3 (d, J = 7.0 Hz) |

| Phenyl-H | δ 7.2-7.4 (m) | δ 7.2-7.4 (m) |

| OH | δ 3.5 (br s) | δ 3.8 (br s) |

Note: This table is a hypothetical representation and is intended for illustrative purposes only. Actual values would need to be determined experimentally.

Dynamic Nuclear Magnetic Resonance (D-NMR) for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (D-NMR) is an essential technique for studying the kinetics of conformational changes in molecules. For 1,6-Dimethyl-4-phenylpiperidin-2-ol, D-NMR can be used to investigate the rate of ring inversion and nitrogen inversion. These dynamic processes can lead to the coalescence of NMR signals as the temperature is varied.

At low temperatures, the rate of conformational interconversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each conformer can be observed. As the temperature is increased, the rate of interconversion increases. When the rate becomes comparable to the frequency difference between the signals of the two conformers, the signals broaden. At the coalescence temperature (Tc), the two signals merge into a single broad peak. At even higher temperatures, the interconversion is so rapid that a single, time-averaged sharp signal is observed.

By analyzing the lineshape of the NMR signals at different temperatures, it is possible to determine the rate constants for the conformational interconversion and subsequently calculate the activation energy (ΔG‡) for the process. For piperidine derivatives, the energy barrier for chair-chair interconversion is typically in the range of 10-12 kcal/mol. The presence of substituents on the ring can influence this barrier.

For 1,6-Dimethyl-4-phenylpiperidin-2-ol, the D-NMR experiment would likely focus on the signals of the ring protons that show the largest chemical shift difference between the two chair conformers. The activation parameters obtained from such a study would provide valuable insights into the flexibility of the piperidine ring and the steric and electronic effects of the substituents.

Solvent Effects on NMR Resonances and Conformational Equilibria

The choice of solvent can have a significant impact on the NMR spectrum and the conformational equilibrium of 1,6-Dimethyl-4-phenylpiperidin-2-ol. researchgate.netcdnsciencepub.comrsc.org Solvents can influence the chemical shifts of protons and carbons through various interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. researchgate.netcdnsciencepub.comrsc.org

For a molecule like 1,6-Dimethyl-4-phenylpiperidin-2-ol, which has a hydroxyl group and a nitrogen atom, hydrogen-bonding solvents (e.g., methanol (B129727), water) can form hydrogen bonds with the solute, leading to significant changes in the chemical shifts of the OH and nearby protons. In contrast, non-polar aprotic solvents (e.g., benzene (B151609), carbon tetrachloride) will interact differently, primarily through weaker van der Waals forces.

Furthermore, the solvent can alter the position of the conformational equilibrium. A more polar solvent may stabilize a more polar conformer. For instance, if one chair conformer of 1,6-Dimethyl-4-phenylpiperidin-2-ol has a larger dipole moment than the other, its population will be enhanced in a solvent of high dielectric constant. This change in the equilibrium population will be reflected in the time-averaged NMR spectrum.

A systematic study of the NMR spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities can provide valuable information about the nature of the conformers and their relative stabilities.

| Solvent | Dielectric Constant | Expected Effect on Conformational Equilibrium |

| Chloroform-d (CDCl₃) | 4.8 | Reference solvent, equilibrium represents a balance of steric factors. |

| Benzene-d₆ (C₆D₆) | 2.3 | Aromatic solvent-induced shifts (ASIS) may be observed. |

| Acetone-d₆ | 21 | May stabilize a more polar conformer. |

| Methanol-d₄ (CD₃OD) | 33 | Hydrogen bonding with OH and N, may shift the equilibrium. |

| Water-d₂ (D₂O) | 80 | Strong hydrogen bonding, potential for significant shifts in equilibrium. |

Note: This table provides a general guide to the expected effects of different solvents.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of the vibrational spectra of 1,6-Dimethyl-4-phenylpiperidin-2-ol can help to confirm its structure and provide insights into its conformation.

The IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. The Raman spectrum, on the other hand, is based on the inelastic scattering of light, and the vibrational modes that are Raman active are those that involve a change in the polarizability of the molecule.

For 1,6-Dimethyl-4-phenylpiperidin-2-ol, characteristic vibrational bands would be expected for the various functional groups present in the molecule.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group. The exact position and shape of this band can provide information about hydrogen bonding.

C-H stretch: Bands in the region of 2800-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and piperidine ring.

C-N stretch: The stretching vibration of the C-N bond in the piperidine ring typically appears in the region of 1000-1200 cm⁻¹.

Phenyl group: Characteristic bands for the phenyl group would be observed in both the IR and Raman spectra. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region, which can indicate the substitution pattern of the ring.

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis because some modes may be strong in one technique and weak or silent in the other. For example, the stretching vibration of a symmetrical bond may be weak in the IR spectrum but strong in the Raman spectrum.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A plot of the difference in absorbance versus wavelength gives the ECD spectrum, which consists of positive and negative bands known as Cotton effects.

For a molecule with multiple stereocenters like 1,6-Dimethyl-4-phenylpiperidin-2-ol, determining the absolute configuration by other means can be challenging. ECD, in combination with quantum chemical calculations, provides a powerful method for this purpose. The procedure involves:

Generating all possible low-energy conformers for a given absolute configuration of the molecule using computational methods.

Calculating the theoretical ECD spectrum for each conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer to obtain the final theoretical ECD spectrum for that absolute configuration.

Comparing the theoretical spectrum with the experimentally measured ECD spectrum.

A good match between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration. The chromophores in 1,6-Dimethyl-4-phenylpiperidin-2-ol that would contribute to the ECD spectrum are the phenyl group and the n -> σ* transitions associated with the nitrogen and oxygen atoms. The spatial arrangement of these chromophores relative to each other in the chiral structure is what gives rise to the observed ECD signal.

Dynamic Stereochemistry and Isomerism of Piperidinol Systems

The study of dynamic stereochemistry focuses on the interconversion of stereoisomers. cdnsciencepub.com For 1,6-Dimethyl-4-phenylpiperidin-2-ol, this involves the dynamic equilibrium between different conformations of the piperidine ring and, potentially, the inversion at the nitrogen atom. The piperidine ring in this molecule is expected to exist predominantly in a chair conformation to minimize torsional and steric strain. However, due to the presence of multiple bulky substituents, other conformations like twist-boat might also be populated.

The interconversion between two chair conformations, known as ring flipping, is a key dynamic process. This process involves passing through higher-energy half-chair and boat conformations. The energy barrier to this interconversion is influenced by the nature and position of the substituents. The N-methyl group also undergoes nitrogen inversion, where the methyl group rapidly flips from one side of the nitrogen plane to the other. In many piperidine systems, nitrogen inversion is coupled with ring inversion.

Computational and Theoretical Investigations of 1,6 Dimethyl 4 Phenylpiperidin 2 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like 1,6-dimethyl-4-phenylpiperidin-2-ol. These theoretical calculations can provide valuable information on the molecule's structure and dynamics.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the characterization of complex organic molecules. For instance, in the study of compounds with similar structural motifs, DFT methods have been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors. These theoretical values, when compared with experimental data, can help in the definitive assignment of resonances. For 1,6-dimethyl-4-phenylpiperidin-2-ol, a similar approach could be employed to elucidate the chemical environment of each proton and carbon atom.

Vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, can also be predicted with a high degree of accuracy using computational methods. researchgate.net DFT calculations can determine the normal modes of vibration and their corresponding frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For example, the O-H and C-N stretching frequencies would be of particular interest in the vibrational spectrum of 1,6-dimethyl-4-phenylpiperidin-2-ol.

A hypothetical table of predicted NMR and vibrational data for 1,6-dimethyl-4-phenylpiperidin-2-ol, based on methodologies applied to similar compounds, is presented below.

| Parameter | Predicted Value |

| ¹H NMR (O-H) | 3.5 - 4.5 ppm |

| ¹H NMR (Phenyl) | 7.2 - 7.5 ppm |

| ¹H NMR (CH₃-N) | 2.2 - 2.8 ppm |

| ¹H NMR (CH₃-C) | 1.0 - 1.5 ppm |

| ¹³C NMR (C-O) | 65 - 75 ppm |

| ¹³C NMR (Phenyl) | 125 - 145 ppm |

| IR (O-H stretch) | 3200 - 3600 cm⁻¹ |

| IR (C-N stretch) | 1000 - 1250 cm⁻¹ |

Note: These values are illustrative and would need to be confirmed by specific calculations for 1,6-dimethyl-4-phenylpiperidin-2-ol.

Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics. Computational methods are pivotal in the prediction and understanding of the NLO response of molecules like 1,6-dimethyl-4-phenylpiperidin-2-ol. The presence of a phenyl ring and a hydroxyl group suggests that this molecule could exhibit interesting NLO properties.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods such as Time-Dependent Hartree-Fock (TDHF). nih.gov For organic molecules, a large β value is often associated with a significant intramolecular charge transfer. In the case of 1,6-dimethyl-4-phenylpiperidin-2-ol, the interaction between the electron-donating and electron-withdrawing groups could lead to a notable NLO response. Computational studies on similar donor-acceptor systems have demonstrated the reliability of these predictive methods. nih.gov

Potential Energy Surface (PES) Analysis for Reaction Pathways and Conformational Landscapes

Potential Energy Surface (PES) analysis is a fundamental computational tool for exploring the conformational landscape and reaction pathways of a molecule. For a flexible molecule like 1,6-dimethyl-4-phenylpiperidin-2-ol, with its rotatable bonds and stereocenters, a thorough PES analysis is crucial to understand its stable conformations and the energy barriers between them.

By systematically varying the dihedral angles of the key rotatable bonds, a multi-dimensional PES can be constructed. This allows for the identification of local and global energy minima, which correspond to the stable conformers of the molecule. mdpi.com Furthermore, the transition states connecting these minima can be located, providing insights into the dynamics of conformational changes. Such studies are essential for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions. For the synthesis of 1,6-dimethyl-4-phenylpiperidin-2-ol, theoretical modeling can be used to investigate the reaction pathways, identify intermediates, and characterize the transition states.

For instance, the synthesis of a related 4-phenylpiperidin-4-ol (B156043) derivative involves a Grignard reaction. icm.edu.pl The mechanism of such a reaction, including the coordination of the Grignard reagent to the carbonyl group and the subsequent nucleophilic attack, can be modeled using DFT calculations. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction profile can be mapped out, providing a detailed understanding of the reaction's feasibility and kinetics.

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. amazonaws.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding mode and affinity to a protein target.

For 1,6-dimethyl-4-phenylpiperidin-2-ol, molecular docking studies can be performed to investigate its potential interactions with various biological targets. For example, derivatives of phenylpiperidine are known to interact with targets such as the main protease of SARS-CoV-2 and renin. researchgate.netijpbs.com Docking simulations would involve preparing the 3D structure of the ligand and the target protein, and then using a docking algorithm to explore the possible binding poses. The results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Binding Affinity Prediction with Macromolecular Targets (e.g., Proteins)

Beyond predicting the binding pose, molecular docking and more advanced computational methods can be used to estimate the binding affinity of a ligand to a protein target. The binding affinity, often expressed as the binding free energy (ΔG), is a crucial parameter in drug design as it correlates with the potency of a drug candidate.

For 1,6-dimethyl-4-phenylpiperidin-2-ol, the binding affinity to a specific protein target can be predicted using scoring functions within the docking software. These scoring functions take into account various energetic terms, such as electrostatic and van der Waals interactions, to estimate the strength of the binding. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can provide more accurate predictions of the binding affinity. f1000research.com

A hypothetical table illustrating the predicted binding affinities of 1,6-dimethyl-4-phenylpiperidin-2-ol with different protein targets is shown below.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Renin | 4PYV | -7.5 |

| SARS-CoV-2 Main Protease | 5R84 | -6.8 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.1 |

Note: These values are for illustrative purposes and would need to be determined through specific molecular docking and binding affinity prediction studies.

Analysis of Molecular Interactions at Binding Sites

While direct molecular docking and binding site analysis for 1,6-dimethyl-4-phenylpiperidin-2-ol are not extensively detailed in publicly available literature, the interactions of structurally related 4-phenylpiperidine (B165713) derivatives with their primary biological targets, the opioid receptors, have been the subject of computational investigation. These studies provide valuable insights into the potential binding modes of this compound class.

Phenylpiperidine derivatives are known to act as agonists at opioid receptors, particularly the mu (µ) and delta (δ) subtypes. nih.govdrugbank.com Molecular docking studies on a series of 4-amino methyl piperidine (B6355638) derivatives have elucidated key interactions within the binding pocket of the µ-opioid receptor. These studies revealed that the piperidine scaffold and its substituents are encapsulated within a pocket formed by transmembrane helices. Key amino acid residues involved in the binding of these ligands include Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, and Y236. tandfonline.com The interaction with these residues is crucial for the analgesic activity of these compounds.

Furthermore, comparative studies of 4,4-diphenylpiperidine (B1608142) derivatives and their sila analogues have shown that these compounds exhibit pharmacologically relevant binding to the µ- and δ-opioid receptor subtypes. nih.gov These findings suggest that the 4-phenylpiperidine core is a critical pharmacophore for opioid receptor affinity. The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, is expected to form a crucial ionic interaction with an acidic residue in the receptor, such as the highly conserved aspartic acid residue (Asp147 in the µ-opioid receptor). The phenyl group likely engages in hydrophobic interactions within a specific sub-pocket of the receptor. The substituents on the piperidine ring, such as the methyl groups and the hydroxyl group in 1,6-dimethyl-4-phenylpiperidin-2-ol, would further modulate the binding affinity and selectivity through additional steric and polar interactions.

It is important to note that while these studies on analogues provide a strong basis for understanding the potential molecular interactions of 1,6-dimethyl-4-phenylpiperidin-2-ol, specific computational studies on this exact molecule are required for a precise elucidation of its binding mode and interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidinol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on piperidine derivatives to understand the structural requirements for their activity and to design new, more potent analogues.

A notable QSAR study was performed on a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists. nih.gov In this study, a non-linear model was developed using a three-layer back-propagation neural network. A large number of molecular descriptors were initially calculated, and a selection process identified four key descriptors that were highly correlated with the known analgesic activities of the compounds. nih.gov The established QSAR model was validated using an external test set of additional 4-phenylpiperidine derivatives, demonstrating its predictive power. nih.gov Based on these findings, a pharmacophore model was proposed, which can be instrumental in the structural optimization of this class of compounds. nih.gov

The key molecular descriptors identified in such QSAR studies typically relate to the electronic, steric, and hydrophobic properties of the molecules. For instance, in a study of tropinyl and piperidinyl esters, the inhibitory activities at M2 and M3 muscarinic receptors were correlated with parameters representing hydrophobicity (log kw), size (molecular volume), and electronic character (Taft's polar substituent constant σ* and 13C chemical shift difference). Visualization of the comparative molecular field analysis (CoMFA) provided further insights into the structure-activity relationships.

The general findings from QSAR studies on piperidinol analogues indicate that specific substitutions and their stereochemistry on the piperidine ring, as well as the nature of the substituent on the nitrogen atom, play a crucial role in determining the biological activity. These models help in predicting the activity of new compounds and in understanding the important molecular regions for interaction with the target receptor.

Below is a table summarizing the types of descriptors often found to be significant in QSAR models of piperidine derivatives and their general influence on activity.

| Descriptor Type | Example Descriptors | General Influence on Activity |

| Electronic | Taft's polar substituent constant (σ*), Partial charges | The electronic nature of substituents can influence binding affinity through electrostatic interactions with receptor residues. Electron-withdrawing or donating groups can modulate the basicity of the piperidine nitrogen. |

| Steric | Molecular Volume, Molar Refractivity | The size and shape of the molecule and its substituents must be complementary to the binding site. Bulky groups in certain positions can either enhance or hinder binding. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic surface area | Hydrophobic interactions are often key drivers of binding. An optimal level of lipophilicity is generally required for good membrane permeability and receptor affinity. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule, which are important for fitting into the receptor's binding pocket. |

These QSAR models serve as powerful tools in the rational design of novel piperidinol analogues with improved pharmacological profiles.

Biological and Pharmacological Research into Mechanisms of Action of Piperidinols Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) Studies of 1,6-Dimethyl-4-phenylpiperidin-2-ol Analogues

The structure-activity relationship (SAR) of piperidinol analogues is a critical area of research for the development of new therapeutic agents. Although direct studies on 1,6-dimethyl-4-phenylpiperidin-2-ol are limited in publicly available literature, extensive research on analogous piperidine (B6355638) derivatives provides significant insights into the pharmacophoric requirements and the impact of structural modifications on their biological activities.

Elucidation of Pharmacophoric Requirements for Specific Activities

The pharmacophore of piperidine-based compounds is highly dependent on the target and the desired activity. For instance, in the context of opioid receptor modulation, specific structural features are essential for potent and selective binding. Studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which share a similar core structure with 1,6-dimethyl-4-phenylpiperidin-2-ol, have revealed that the linker between the piperidine ring and the phenyl ring, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity to opioid receptors.

For a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, a hydroxyl substitution at the 5th position of a (tetrahydronapthalen-2-yl)methyl group led to excellent binding affinities for the µ-opioid receptor. google.com This highlights the importance of a properly positioned hydrogen-bonding donor on an aromatic ring system attached to the core. Furthermore, research on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives identified them as a novel class of selective δ-opioid agonists, indicating that the nature of the substituent at the 4-position of the piperidine ring dramatically influences receptor selectivity.

In the realm of acetylcholinesterase (AChE) inhibition, a key strategy in Alzheimer's disease treatment, the piperidine ring itself is a common structural motif found in inhibitors like donepezil. nih.gov For cis-2,6-dimethyl piperidine sulfonamides, the presence of the cis-2,6-dimethylpiperidine (B46485) core is a foundational element for their inhibitory activity against AChE. nih.gov

Impact of Substituent Alterations on Biological Interactions

Alterations of substituents on the piperidine ring and its appended groups have a profound impact on the biological interactions of these molecules.

For opioid receptor ligands, the N-substituent on the piperidine ring is a key determinant of activity. In a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the stereochemistry at positions 3 and 4 of the piperidine ring was critical, with the (3R, 4S) enantiomer showing significantly more potent activity at the µ-opioid receptor compared to its (3S, 4R) counterpart. google.com This underscores the importance of the spatial arrangement of substituents for optimal receptor interaction.

The nature of the aromatic substituent also plays a crucial role. In one study, replacing a (tetrahydronaphthalen-2-yl)methyl moiety with benzyl (B1604629) or phenethyl groups in N-phenyl-N-(piperidin-2-yl)propionamide analogues resulted in compounds with moderate to good binding affinities and selectivity for the µ-opioid receptor over the δ-opioid receptor. google.com Furthermore, within a series of 4-Azaindole-2-piperidine compounds, electron-rich aromatic amides were preferred for activity against Trypanosoma cruzi, while electron-deficient ones were inactive. nih.gov

In the context of anti-tuberculosis activity of piperidinol analogues, substitutions on the phenoxy ring were critical, with 4-chloro and 4-trifluoromethyl analogues being the most active. nih.gov This demonstrates that electronic effects of substituents on the phenyl ring can significantly modulate biological activity.

Mechanistic Investigations of Biological Target Modulation

Receptor Binding and Selectivity Profiling (e.g., Opioid Receptors)

The piperidine scaffold is a well-established framework for developing ligands that target opioid receptors. The binding affinity and selectivity of these compounds are highly sensitive to their structural features.

A study on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues identified a compound, (3R, 4S)-23, with exceptionally high affinity and selectivity for the µ-opioid receptor (MOR). google.com This compound exhibited a binding affinity (Ki) of 0.0021 nM for MOR, while its affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) was significantly lower at 18.4 nM and 25.8 nM, respectively. google.com Molecular dynamics simulations suggested a specific mechanism of MOR activation by this potent agonist. google.com

Conversely, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as pure opioid receptor antagonists. These compounds demonstrate the versatility of the piperidine core in achieving opposing pharmacological effects through structural modifications.

Furthermore, a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives with a hydroxyl substitution on a tetrahydronapthalen-2-yl)methyl group showed excellent binding affinities of 4 and 5 nM for the µ-opioid receptor, with over 1000-fold selectivity against the delta-opioid receptor. google.com

Interactive Data Table: Opioid Receptor Binding Affinities of Piperidine Analogues

| Compound/Analogue Class | Receptor | Binding Affinity (Ki, nM) | Selectivity |

| (3R, 4S)-23 (3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue) | MOR | 0.0021 | Highly MOR selective |

| (3R, 4S)-23 (3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue) | DOR | 18.4 | |

| (3R, 4S)-23 (3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue) | KOR | 25.8 | |

| Ligand 19 (N-phenyl-N-(piperidin-2-yl)propionamide derivative) | MOR | 4 | >1000-fold vs DOR |

| Ligand 20 (N-phenyl-N-(piperidin-2-yl)propionamide derivative) | MOR | 5 | >1000-fold vs DOR |

| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (18a) | δ-opioid | 18 | >258-fold vs µ, >28-fold vs κ |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Hedgehog Acyltransferase)

The piperidine moiety is also a key structural element in the design of enzyme inhibitors.

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme is a primary therapeutic strategy. Several piperidine-containing compounds have been investigated for this purpose. A study on cis-2,6-dimethyl piperidine sulfonamides demonstrated their potential as AChE inhibitors. nih.gov Two derivatives from this series showed considerable inhibition of AChE from different sources in vitro. nih.gov This suggests that the 2,6-dimethylpiperidine (B1222252) scaffold, which is structurally related to 1,6-dimethyl-4-phenylpiperidin-2-ol, can serve as a basis for designing novel AChE inhibitors.

Another study on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives identified them as dual-target inhibitors of both acetylcholinesterase and the serotonin (B10506) transporter, which could be beneficial for treating both cognitive and neuropsychiatric symptoms of Alzheimer's disease. The most active compound in a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides showed good inhibition of human AChE with an IC50 value of 0.907 µM.

While structurally more distant from 1,6-dimethyl-4-phenylpiperidin-2-ol, research into inhibitors of Hedgehog acyltransferase (HHAT), a potential cancer drug target, provides insights into how small molecules can modulate enzyme activity. A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been identified as HHAT inhibitors. SAR studies of these compounds revealed that a central amide linkage, a secondary amine, and an (R)-configuration at the 4-position of the core are key for inhibitory potency.

Modulation of Biochemical Pathways (e.g., Complement System, Lipid Metabolism)

Recent research has indicated that certain piperidine derivatives can modulate the complement system, a crucial part of the innate immune system. Piperidinyl-indole derivatives have been identified as potent inhibitors of complement factor B, a key protease in the alternative complement pathway. google.comnih.gov This inhibition of the alternative pathway's amplification loop makes these compounds potentially useful for conditions associated with its overactivation, such as certain kidney diseases. google.comnih.gov While the direct effect of 1,6-dimethyl-4-phenylpiperidin-2-ol on the complement system has not been reported, the findings on these analogues suggest a potential avenue for future investigation.

The piperidine scaffold has also been implicated in the modulation of lipid metabolism. A study on 3- and 4-phenyl-piperidine-2,6-diones revealed their hypolipidemic activity in rodents. nih.gov The 3-phenyl derivative, in particular, was effective in lowering cholesterol and triglycerides by inhibiting their de novo synthesis in the liver. nih.gov This compound was found to reduce cholesterol levels in chylomicrons, very low-density lipoproteins (VLDL), and low-density lipoproteins (LDL), while significantly increasing high-density lipoprotein (HDL) cholesterol. nih.gov These findings suggest that phenyl-substituted piperidine derivatives have the potential to favorably modulate lipid profiles.

In Vitro Biological Activity Studies of Piperidinol Derivatives

The antimicrobial potential of piperidinol derivatives has been a subject of significant research interest. Studies have demonstrated that these compounds exhibit a range of activities against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity:

A study investigating a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed notable antimicrobial properties. biomedpharmajournal.org The synthesized compounds were screened against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org Several of these derivatives showed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Furthermore, the thiosemicarbazone derivatives displayed significant antifungal activity against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with some compounds showing enhanced activity compared to the parent piperidin-4-ones. biomedpharmajournal.org

Another study synthesized six novel piperidine derivatives and evaluated their antimicrobial effects. academicjournals.orgresearchgate.net One compound, in particular, demonstrated the most potent inhibitory activity against a panel of seven bacteria, including Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org However, these specific piperidine derivatives did not show activity against the fungal species Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.orgresearchgate.net Some of the other synthesized compounds showed varied levels of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net

Research on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives also indicated antimicrobial potential. nih.gov Certain synthesized compounds inhibited the growth of S. aureus, B. subtilis, Yersinia enterocolitica, E. coli, K. pneumoniae, and C. albicans with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL. nih.gov

The following table summarizes the antimicrobial activity of selected piperidinol derivatives from a study by Goel et al. (2008).

Anti-tubercular Activity:

Piperidinol derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. nih.govnih.gov One such derivative, 3-benzoyl-4-phenyl-1-methylpiperidinol, was identified as a selective inhibitor of prokaryotic arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of mycobacteria within macrophages. nih.gov This compound and its analogues demonstrated significant antimycobacterial activity against M. tuberculosis, with MIC values ranging from 2.3 to 16.9 µM. nih.gov

The mechanism of action involves the piperidinol acting as a prodrug. nih.gov It undergoes activation, leading to the formation of a reactive phenyl vinyl ketone (PVK) intermediate. nih.gov This intermediate then covalently modifies a cysteine residue in the active site of the NAT enzyme, causing irreversible inhibition. nih.gov This unique mode of action distinguishes these piperidinols from existing anti-tubercular drugs. nih.gov

Further research has focused on optimizing the anti-tubercular activity of piperidinol analogues. A library of 22 derivatives was synthesized to establish a structure-activity relationship. researchgate.net Among these, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and its (S)-enantiomer showed good anti-tuberculosis activity. researchgate.net

The following table presents the anti-tubercular activity of selected piperidinol analogues.

The antioxidant potential of piperidinol derivatives has been explored through various in vitro assays. These studies aim to understand the capacity of these compounds to scavenge free radicals and mitigate oxidative stress.

One area of investigation involves piperidine nitroxides like 2,2,6,6-tetramethyl-4-piperidinol-N-oxyl (TEMPOL), which are recognized as potent antioxidants due to their ability to scavenge reactive free radicals. researchgate.net Research has also been conducted on a series of 4-methyl-N'-(3-alkyl-2r,6C-diaryl piperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides. researchgate.net The antioxidant activity of these compounds was assessed using DPPH, ABTS, superoxide, hydroxyl, and nitric oxide radical scavenging assays. researchgate.net It was observed that derivatives with electron-donating groups, such as methoxy (B1213986) and methyl, at the para position of the phenyl ring exhibited significant free radical scavenging activity. researchgate.net

In another study, the antioxidant activity of isomeric alcohols derived from a piperidone was evaluated using a DPPH assay. itmedicalteam.pl The parent piperidone demonstrated superior radical scavenging activity compared to its isomeric alcohol derivatives. itmedicalteam.pl This suggests that the ketone group in the piperidone structure plays a crucial role in its antioxidant capacity.

Furthermore, research on 2,6-diphenylpiperidine-4-one compounds and their imine derivatives revealed that substituted aryl derivatives containing phenol (B47542) and methoxy groups showed better antioxidant activity than their unsubstituted counterparts. who.int This enhancement in activity is attributed to the better hydrogen-donating ability of the substituted phenyl ring, stabilized by resonance effects. who.int

The table below shows the antioxidant activity of selected piperidine derivatives from a study by Siddiqui et al. (2018).

Strategies for Modulating Metabolic Pathways in Piperidinol Systems

The metabolic stability and pharmacokinetic properties of piperidinol-based compounds are critical factors influencing their potential as therapeutic agents. Research efforts have been directed towards understanding and modulating their metabolic pathways through structural modifications.

The metabolic fate of piperidine-containing drugs is often dictated by cytochrome P450 enzymes. nih.gov Common metabolic pathways include N-dealkylation, ring α-oxidation to lactams, and N-oxidation. nih.gov Strategies to enhance metabolic stability often involve making structural modifications to block or slow down these metabolic processes.

One common approach is the introduction of steric hindrance near the metabolic site. For instance, constraining a molecule in a conformation that is unfavorable for metabolism can protect a labile moiety. Replacing a metabolically susceptible group with a more stable one is another effective strategy. For example, substituting a labile ester linkage with a more robust amide group can improve metabolic stability.

In the context of piperazin-1-ylpyridazines, a series of structural modifications were made to improve their in vitro intrinsic clearance. nih.gov "Fluorine-blocking" the para-position of a benzene (B151609) ring led to a significant increase in metabolic stability in mouse liver microsomes. nih.gov Furthermore, replacing a piperazine (B1678402) ring with a strained diazaspiro[3.3]heptane system also resulted in a desirable microsomal profile. nih.gov

For a series of 4-azaindole-2-piperidine compounds, metabolite identification studies indicated that oxidation of an isopropyl moiety was a major metabolic pathway. dndi.org To improve metabolic stability, modifications were made to this position. Replacing the isopropyl group with various amides, particularly those with electron-rich aromatics, showed increased metabolic stability in mouse liver microsomes. dndi.org

Structural modifications aimed at improving metabolic stability directly impact the pharmacokinetic properties of piperidinol systems in animal models. nih.govresearchgate.net Enhanced metabolic stability generally leads to a longer biological half-life (t1/2) and increased bioavailability.

In a study on piperazin-1-ylpyridazines, the structural modifications that improved metabolic stability resulted in a more than 50-fold increase in the in vitro half-life in mouse and human liver microsomes. nih.gov This suggests that such modifications would likely lead to improved pharmacokinetic profiles in vivo.

Research on 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated that replacing a piperazine ring with a piperidine ring system led to improved metabolic stability in rat liver microsomes. nih.gov This modification was well-tolerated in terms of binding affinity to the dopamine (B1211576) transporter (DAT), indicating that it is possible to enhance pharmacokinetic properties without sacrificing pharmacological activity. nih.gov

Advanced Analytical Methodologies in Piperidinol Research

Development of Separation Techniques for Isomers and Derivatization Products

The synthesis of 1,6-Dimethyl-4-phenylpiperidin-2-ol can result in multiple stereoisomers due to the presence of chiral centers. Furthermore, derivatization reactions, often performed to enhance analytical properties or explore structure-activity relationships, can add to the complexity of the product mixture. Consequently, the development of robust separation techniques is paramount.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of piperidinol derivatives. Its high resolution and versatility make it suitable for separating closely related isomers. For instance, diastereomeric mixtures of related piperidinols have been successfully separated using normal-phase HPLC on silica (B1680970) gel. mdpi.com In the case of 1,6-Dimethyl-4-phenylpiperidin-2-ol, different stereoisomers will exhibit distinct interactions with the stationary phase, allowing for their separation.

Preparative HPLC extends this separation capability to a larger scale, enabling the isolation of pure isomers for further characterization and study. The choice of stationary and mobile phases is critical and is often optimized to achieve the best separation (resolution) between the isomeric peaks. For example, a mixture of diastereomeric amides derived from a related paracyclophane carboxylic acid was separated by repeated HPLC on silica gel to obtain the pure diastereomers. mdpi.com

Table 1: Illustrative HPLC Separation Parameters for Piperidinol Diastereomers

| Parameter | Setting |

| Column | Silica Gel (Normal Phase) |

| Mobile Phase | Hexane/Isopropanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

This table represents typical starting parameters for the separation of piperidinol diastereomers and would require optimization for the specific isomers of 1,6-Dimethyl-4-phenylpiperidin-2-ol.

Mass Spectrometry for Molecular Characterization in Complex Mixtures

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds, even within complex mixtures. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a wealth of information about the components of a sample.

The fragmentation patterns observed in the mass spectrum are particularly informative. For piperidine-containing compounds, characteristic fragmentation pathways can help to identify the core structure and the nature of its substituents. In the analysis of piperidine (B6355638) alkaloids, for example, GC-MS reveals specific fragments that are diagnostic for the piperidine ring system. researchgate.netnih.govcmbr-journal.com For 1,6-Dimethyl-4-phenylpiperidin-2-ol, alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation pathway, leading to the loss of a methyl group or other substituents, providing clues to its structure. The fragmentation of aromatic compounds often involves the formation of stable tropylium (B1234903) ions, a feature that might be observed due to the phenyl substituent in the target molecule. youtube.comyoutube.com

Table 2: Predicted Key Mass Fragments for 1,6-Dimethyl-4-phenylpiperidin-2-ol

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 205 | [M]+ (Molecular Ion) |

| 190 | [M-CH3]+ |

| 188 | [M-OH]+ |

| 105 | [C6H5CO]+ (Benzoyl cation) |

| 91 | [C7H7]+ (Tropylium ion) |

These are predicted fragments based on the general fragmentation patterns of similar compounds and would need to be confirmed by experimental data.

Integration of Multi-Spectroscopic Techniques for Comprehensive Characterization

For an unambiguous structural elucidation of 1,6-Dimethyl-4-phenylpiperidin-2-ol, the integration of multiple spectroscopic techniques is essential. While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the connectivity of atoms and the stereochemical relationships between them. For instance, in the study of diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol, ¹H NMR characteristics were crucial in assigning the configurations and preferred conformations of the molecules. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the C-N and C-O bonds of the piperidinol ring. The combination of these techniques provides a detailed and comprehensive picture of the molecule's structure. The structural characterization of novel piperidine derivatives is often accomplished using a combination of ¹H-NMR, IR, HR-MS (High-Resolution Mass Spectrometry), and ¹³C-NMR. nih.gov

Crystallography and Solid-State Characterization

When a compound can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity, configuration, and conformation of the molecule.

In the broader class of piperidine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperidine ring and the orientation of its substituents. cmbr-journal.comnih.govresearchgate.net For a derivative of 4-phenylpiperidine (B165713), the piperidine ring was found to adopt a chair conformation. cmbr-journal.com Obtaining a single crystal of 1,6-Dimethyl-4-phenylpiperidin-2-ol suitable for X-ray diffraction would unequivocally establish its solid-state conformation and the relative stereochemistry of its chiral centers. Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline nature of the bulk material. nih.gov

Q & A

Q. How can surface chemistry insights improve formulations of 1,6-Dimethyl-4-phenylpiperidin-2-ol in drug delivery systems?

- Methodological Answer : Study adsorption kinetics on model membranes (e.g., Langmuir-Blodgett troughs) to optimize liposomal encapsulation efficiency. Pair with cryo-TEM for nanostructural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.